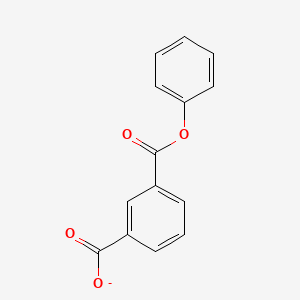
Kalium-D-Tartrat-Monobasic
Übersicht
Beschreibung
Potassium D-tartrate monobasic, also known as potassium tartrate, is a potassium salt of tartaric acid. This compound is widely used in various industries due to its unique chemical properties. It is a white, crystalline powder that is highly soluble in water and has a slightly acidic taste. Potassium tartrate is commonly found in baking powder and is used as a leavening agent in baking. It also has applications in the pharmaceutical and chemical industries.
Wissenschaftliche Forschungsanwendungen
Potassium tartrate has numerous applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in titrations.
Biology: Potassium tartrate is used in the preparation of biological buffers and as a stabilizer in enzyme reactions.
Medicine: It is used in the formulation of certain medications and as an excipient in pharmaceutical preparations.
Industry: Potassium tartrate is used in the food industry as a leavening agent and in the production of effervescent tablets.
Wirkmechanismus
Target of Action
It is primarily used as a biochemical reagent in life science research .
Mode of Action
As a biochemical reagent, it is likely to interact with various biological materials or organic compounds during research processes .
Biochemical Pathways
Its role as a biochemical reagent suggests it may be involved in a variety of biochemical reactions and pathways depending on the specific context of the research .
Pharmacokinetics
As a biochemical reagent, its bioavailability would depend on the specific experimental conditions .
Result of Action
The molecular and cellular effects of Potassium D-tartrate monobasic’s action would depend on the specific context of its use in life science research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Potassium tartrate can be synthesized through the neutralization of tartaric acid with potassium hydroxide. The reaction is as follows:
C4H6O6+2KOH→K2C4H4O6+2H2O
This reaction is typically carried out in an aqueous solution at room temperature. The resulting solution is then evaporated to obtain the crystalline product.
Industrial Production Methods: In industrial settings, potassium tartrate is produced by reacting potassium carbonate with tartaric acid. The reaction is carried out in large reactors, and the product is purified through crystallization. The industrial process ensures high purity and yield, making it suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: Potassium tartrate undergoes several types of chemical reactions, including:
Oxidation: Potassium tartrate can be oxidized to produce potassium oxalate and carbon dioxide.
Reduction: It can be reduced to produce tartaric acid.
Substitution: Potassium tartrate can react with acids to form tartaric acid and the corresponding potassium salt of the acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium is commonly used as an oxidizing agent.
Reduction: Hydrogen gas in the presence of a catalyst such as palladium on carbon can be used for reduction.
Substitution: Hydrochloric acid can be used to substitute the potassium ion with a hydrogen ion.
Major Products Formed:
Oxidation: Potassium oxalate and carbon dioxide.
Reduction: Tartaric acid.
Substitution: Tartaric acid and potassium chloride.
Vergleich Mit ähnlichen Verbindungen
- Sodium tartrate
- Ammonium tartrate
- Calcium tartrate
Potassium tartrate stands out due to its versatility and wide range of applications across different industries. Its unique properties make it an essential compound in both scientific research and industrial processes.
Eigenschaften
IUPAC Name |
potassium;(2S,3S)-2,3,4-trihydroxy-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O6.K/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+1/p-1/t1-,2-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYKNRZGSIGMXFH-YGEZSCCGSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])O)(C(=O)O)O.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@H]([C@@H](C(=O)[O-])O)(C(=O)O)O.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5KO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90635623 | |
| Record name | Potassium (2S,3S)-3-carboxy-2,3-dihydroxypropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90635623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57341-16-9 | |
| Record name | Potassium (2S,3S)-3-carboxy-2,3-dihydroxypropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90635623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


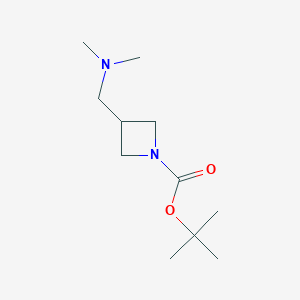

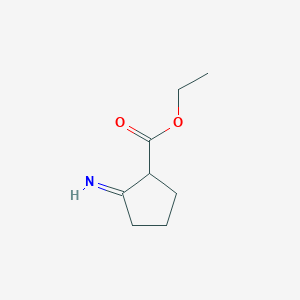

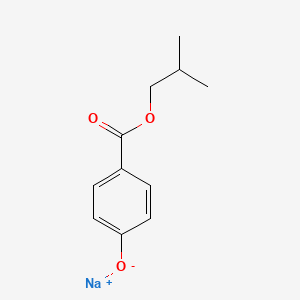
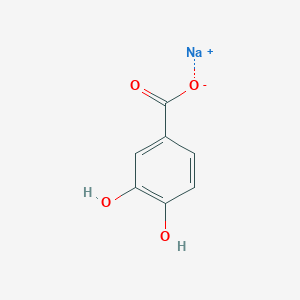
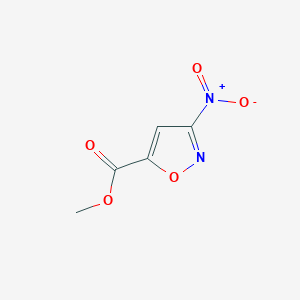
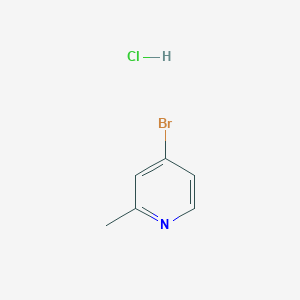
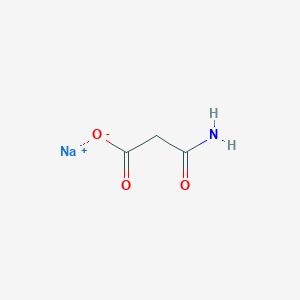
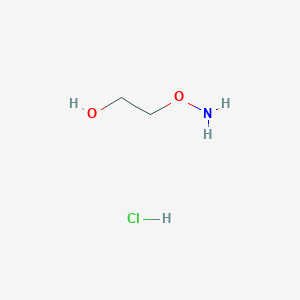
![4,5-Dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one](/img/structure/B1629958.png)
![Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate](/img/structure/B1629959.png)
